2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
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Overview
Description
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexyl group, a methyl group, and an ethylamine side chain attached to the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl isocyanide with methyl hydrazine to form the triazole ring. The resulting intermediate is then reacted with ethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted triazole derivatives with different functional groups replacing the ethylamine side chain.
Scientific Research Applications
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring and the attached functional groups play a crucial role in the binding affinity and specificity of the compound. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole analogs: These compounds share the triazole ring structure but differ in the attached functional groups.
Imidazole derivatives: Similar in structure to triazoles, imidazoles also contain nitrogen atoms in a five-membered ring and have diverse applications.
Tetrazole derivatives: These compounds have an additional nitrogen atom in the ring, leading to different chemical properties and applications.
Uniqueness
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the ethylamine side chain enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H20N4/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9/h9H,2-8,12H2,1H3 |
InChI Key |
WOANDFUSXFKJIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCCC2)CCN |
Origin of Product |
United States |
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